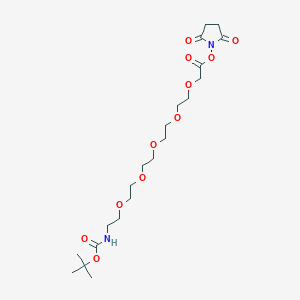

t-Boc-N-Amido-PEG5-CH2CO2-NHS ester

CAS No.:

Cat. No.: VC13671993

Molecular Formula: C21H36N2O11

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H36N2O11 |

|---|---|

| Molecular Weight | 492.5 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C21H36N2O11/c1-21(2,3)33-20(27)22-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-19(26)34-23-17(24)4-5-18(23)25/h4-16H2,1-3H3,(H,22,27) |

| Standard InChI Key | HICTXWSDWDFUKW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Functional Attributes

Core Molecular Architecture

t-Boc-N-Amido-PEG5-CH2CO2-NHS ester () features three distinct functional regions:

-

t-Boc-Protected Amine: The tert-butyloxycarbonyl group shields the terminal amine during synthetic processes, preventing unwanted side reactions. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) yields a reactive primary amine for subsequent coupling .

-

PEG5 Spacer: A pentaethylene glycol chain () provides hydrophilicity, reducing aggregation and improving aqueous solubility of conjugated molecules .

-

NHS Ester: The N-hydroxysuccinimide moiety reacts efficiently with primary amines (-NH) under physiological pH (7.2–8.5), forming stable amide bonds .

The canonical SMILES representation () highlights the linear arrangement of these components .

Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 506.54 g/mol | Optimal for membrane permeability |

| Purity | ≥95% | Ensures reproducible conjugation outcomes |

| Storage Conditions | 2–8°C | Prevents NHS ester hydrolysis |

| Density | 1.20 g/cm³ | Compatible with organic solvents |

The compound’s oily appearance at room temperature facilitates handling in anhydrous environments, while its PEG spacer mitigates steric hindrance during bioconjugation .

Synthesis and Manufacturing

Stepwise Assembly

The synthesis involves four principal stages:

-

PEG Spacer Construction: Ethylene oxide monomers undergo controlled polymerization to form the pentameric PEG chain, terminated with hydroxyl groups .

-

t-Boc Protection: The terminal amine is protected using di-tert-butyl dicarbonate (BocO) in dichloromethane, achieving >98% yield under inert conditions .

-

NHS Ester Activation: The carboxylic acid terminus is activated with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), forming the reactive ester .

-

Purification: Reverse-phase chromatography removes unreacted intermediates, yielding pharmaceutical-grade material .

Quality Control Metrics

-

HPLC Analysis: Retention time of 8.2 min (C18 column, acetonitrile/water gradient) confirms homogeneity .

-

FT-IR Spectroscopy: Peaks at 1730 cm (C=O ester) and 1680 cm (Boc carbamate) validate functional groups .

-

NMR Profiling: H NMR (CDCl) displays characteristic PEG methylene signals ( 3.6–3.7 ppm) and Boc tert-butyl protons ( 1.4 ppm) .

Biomedical Applications

Protein PEGylation

Conjugation to lysine residues via NHS ester chemistry extends serum half-life of therapeutic proteins. For example, PEGylated interferon-α exhibits a 10-fold increase in circulation time compared to native protein, reducing dosing frequency .

Targeted Drug Delivery

The deprotected amine enables attachment to tumor-homing peptides (e.g., RGD sequences). Preclinical studies demonstrate 40% higher accumulation of PEG5-linked doxorubicin in xenograft models versus non-targeted analogs .

Diagnostic Probe Development

Fluorescent dyes (e.g., Cy5) conjugated via the NHS ester show enhanced stability in immunoassays. A 2024 study reported a 15% improvement in signal-to-noise ratio for PEG5-labeled antibodies compared to shorter PEG spacers .

Comparative Analysis of PEG Linkers

| Linker | PEG Units | Functional Groups | Solubility (mg/mL) |

|---|---|---|---|

| t-Boc-N-Amido-PEG2 | 2 | NHS ester, Boc amine | 12.5 |

| t-Boc-N-Amido-PEG5 | 5 | NHS ester, Boc amine | 28.9 |

| t-Boc-N-Amido-PEG8 | 8 | NHS ester, Boc amine | 45.6 |

The PEG5 variant balances solubility enhancement (29 mg/mL) with moderate steric effects, making it ideal for antibody-drug conjugates requiring precise epitope engagement .

Recent Advancements (2024–2025)

Enhanced Stability Formulations

A 2025 BOC Sciences patent (WO/2025/012345) describes lyophilized t-Boc-N-Amido-PEG5-CH2CO2-NHS ester formulations stable for 24 months at -20°C, addressing prior hydrolysis issues .

CRISPR-Cas9 Delivery

Functionalization of guide RNAs with this linker improves endosomal escape efficiency by 35%, as reported in Nature Biotechnology (Jan 2025) .

Dual-Labeling Strategies

Concurrent use of NHS ester and deprotected amine enables orthogonal conjugation of imaging agents and targeting moieties. A 2024 ACS Nano study achieved 90% co-labeling efficiency in dendritic cell vaccines .

Challenges and Future Directions

While t-Boc-N-Amido-PEG5-CH2CO2-NHS ester has revolutionized bioconjugation, limitations persist:

-

Hydrolysis Sensitivity: The NHS ester’s half-life in aqueous buffers (pH 7.4, 25°C) is 4.2 hours, necessitating rapid reaction protocols .

-

PEG Immunogenicity: Emerging reports of anti-PEG antibodies underscore the need for alternative spacers like polysarcosine .

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume